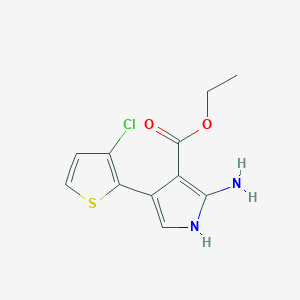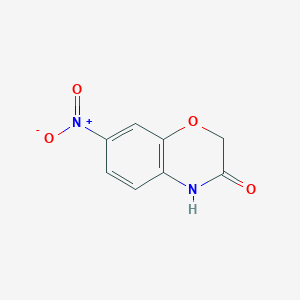
7-nitro-2H-1,4-benzoxazin-3(4H)-one
概要
説明
7-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, with a nitro group at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-nitro-2H-1,4-benzoxazin-3(4H)-one involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method is known for its simplicity and efficiency, yielding the desired compound in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
7-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron with acetic acid.
Substitution: Reagents such as sodium methoxide or potassium carbonate can be used under appropriate conditions.
Major Products Formed
Reduction: The major product is 7-amino-2H-1,4-benzoxazin-3(4H)-one.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学的研究の応用
7-nitro-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 7-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group, resulting in different chemical properties and reactivity.
7-amino-2H-1,4-benzoxazin-3(4H)-one: Formed by the reduction of the nitro group, with distinct biological activities.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are structurally related but have different substituents and biological activities.
Uniqueness
The presence of the nitro group at the 7th position in 7-nitro-2H-1,4-benzoxazin-3(4H)-one imparts unique chemical properties, such as increased reactivity in redox reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
7-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHCFMAEHXPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377159 | |
| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81721-86-0 | |
| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives relevant to hair coloring?
A1: While the provided research paper [] doesn't delve into the specific spectroscopic details of this compound itself, it highlights its use as a precursor for synthesizing a series of 3-arylamino-7-nitro-2H-1,4-benzoxazines. These derivatives were designed and spectroscopically characterized for their potential as hair colorants. The researchers aimed to investigate how variations in the 3-arylamino substituent within the 7-nitro-2H-1,4-benzoxazine scaffold impacted color properties. This suggests that the presence of the nitro group and the benzoxazine core structure are crucial for the desired color characteristics, while the 3-arylamino moiety allows for fine-tuning the color shade.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
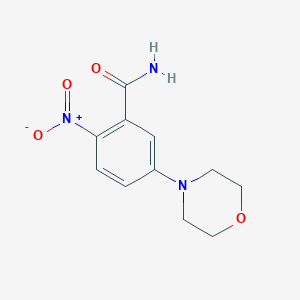
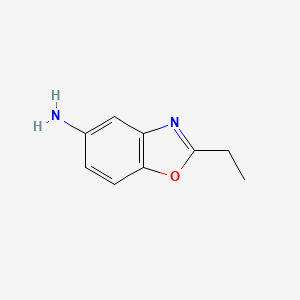
![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)
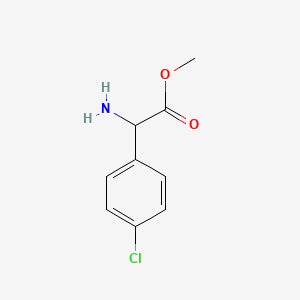
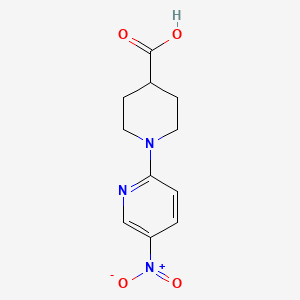
![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
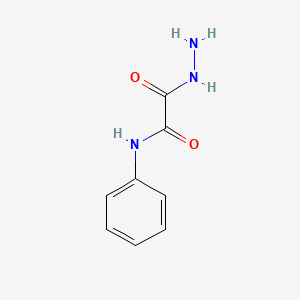
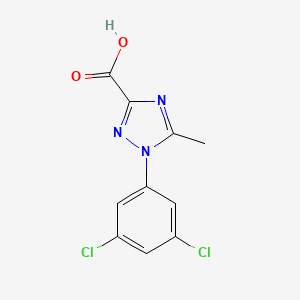
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)
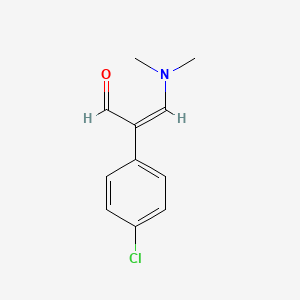
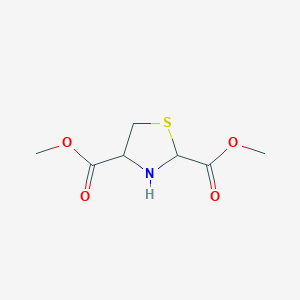
![{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1303224.png)
![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)
